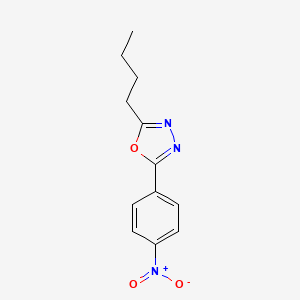

2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-butyl-5-nitrobenzofuran” is a key intermediate in the preparation of the anti-arrhythmic drug, dronedarone hydrochloride . It is used for the treatment of atrial fibrillation and atrial flutter in patients whose hearts have either returned to normal rhythm or who undergo drug therapy or electric shock treatment to maintain normal rhythm .

Synthesis Analysis

The commercially available 4-nitrophenol is converted in five steps to 2-butyl-5-nitrobenzofuran, which upon Friedel–Crafts acylation with 4-methoxybenzoyl chloride followed by deprotection of the methyl group gives the key intermediate . There are several synthetic routes appeared in the literature for the preparation of this compound .Chemical Reactions Analysis

The synthesis of “2-butyl-5-nitrobenzofuran” involves several chemical reactions, including the conversion of 4-nitrophenol to 2-butyl-5-nitrobenzofuran, Friedel–Crafts acylation with 4-methoxybenzoyl chloride, and deprotection of the methyl group .Aplicaciones Científicas De Investigación

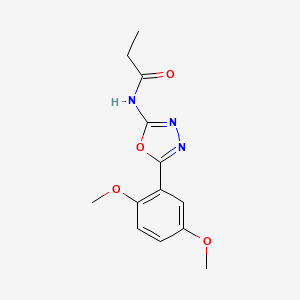

Green Synthesis of 1,3,4-Oxadiazoles

2-Aryl-1,3,4-oxadiazoles, including 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, are important in various research fields due to their functional properties. A green synthetic method has been developed for these compounds, featuring high yields, simple purification, water-based reaction medium, energy efficiency, and no catalyst addition (Zhu, Zou, Shao, & Li, 2015).

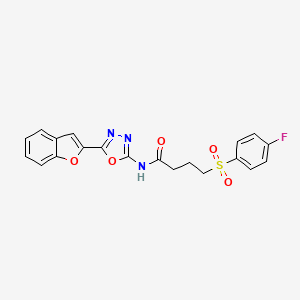

Corrosion Inhibition

Studies have investigated the effect of certain 1,3,4-oxadiazole derivatives on corrosion inhibition. These compounds have shown significant influence in controlling the corrosion of mild steel in acidic environments. The adsorption of these molecules on metal surfaces plays a key role in their inhibitory performance (Lagrenée et al., 2001).

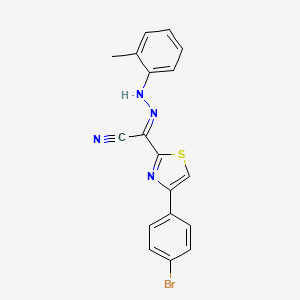

Antimicrobial Properties

Research has shown that 1,3,4-oxadiazole derivatives possess valuable biological effects, including antibacterial and antifungal activities. These compounds have been evaluated for their effectiveness against various bacteria and fungi, showing significant potential in antimicrobial applications (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Applications in Organic Electronics

Certain 1,3,4-oxadiazole derivatives have been utilized in organic light-emitting diodes (OLEDs) as electron transport materials. Their specific structural properties contribute to enhancing the performance of OLEDs, making them crucial components in the development of advanced electronic devices (Pujar et al., 2017).

Antitumor Activity

Research into natural product analogs containing 1,2,4-oxadiazole rings has revealed their potential in antitumor applications. These compounds have shown efficacy in inhibiting tumor cell growth, highlighting their significance in the field of cancer research (Maftei et al., 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-3-4-11-13-14-12(18-11)9-5-7-10(8-6-9)15(16)17/h5-8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSHJNMZAAFTEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2650483.png)

![Ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate](/img/structure/B2650484.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B2650489.png)

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2650496.png)

![2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2650497.png)

![7-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650498.png)